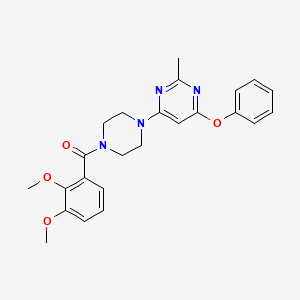![molecular formula C13H10N4O2 B2791210 1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 155631-68-8](/img/structure/B2791210.png)
1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole” is a derivative of benzotriazole, which is a heterocyclic compound with two nitrogen atoms in a six-membered aromatic ring . The presence of a nitrophenyl group suggests that it might have interesting chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would likely feature a benzotriazole ring with a nitrophenylmethyl group attached. The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis
Benzotriazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrophenyl group might make it more reactive than benzotriazole itself .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2-nitrophenyl)methyl]benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-17(19)12-7-3-1-5-10(12)9-16-13-8-4-2-6-11(13)14-15-16/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYJATNURUKOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2791137.png)
![4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride](/img/structure/B2791138.png)


![N-(4-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![3-[2-(3,6-Dihydro-2H-pyridin-1-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2791144.png)

![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B2791148.png)
![(3Z)-3-(4-fluorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2791149.png)